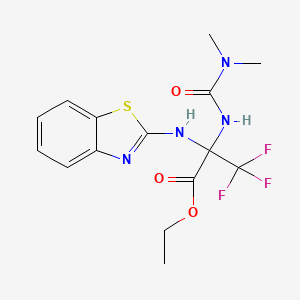![molecular formula C16H17BrN2O2 B11616311 2-(4-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B11616311.png)
2-(4-bromophenyl)-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methyl group, and a cyclohepta[b]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves multiple steps, including the formation of the cyclohepta[b]pyrazine core and the introduction of the bromophenyl and methyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the cyclohepta[b]pyrazine core through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the bromophenyl group via electrophilic aromatic substitution.
Methylation: Addition of the methyl group through methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mecanismo De Acción
The mechanism of action of 2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-BROMOPHENYL)PIPERAZINE: Shares the bromophenyl group but differs in the core structure.
4,4’-(2,2-BIS(4-BROMOPHENYL)ETHENE-1,1-DIYL)BIS(METHOXYBENZENE): Contains a similar bromophenyl group but has a different overall structure.
Uniqueness
2-(4-BROMOPHENYL)-3-METHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is unique due to its specific combination of functional groups and its cyclohepta[b]pyrazine core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H17BrN2O2 |
|---|---|
Peso molecular |
349.22 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-methyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-16(12-7-9-13(17)10-8-12)19(21)15-6-4-2-3-5-14(15)18(11)20/h7-10H,2-6H2,1H3 |
Clave InChI |
DWYBPGYHKQFRFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C3=CC=C(C=C3)Br |
Solubilidad |
>52.4 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methylphenyl)amino]methyl]-2-methoxyphenyl 2-fluorobenzoate](/img/structure/B11616237.png)
![Ethyl 4-{[4-(morpholin-4-yl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11616240.png)
![2-amino-4-[4-(dimethylamino)phenyl]-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B11616241.png)

![N-{3-[(4-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11616256.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616261.png)
![6-imino-7-(2-methoxyethyl)-N-(3-methoxypropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616262.png)

![2-[(2-hydroxyethyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616276.png)
![3-((5Z)-5-{[2-(4-Benzyl-1-piperidinyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11616288.png)

![3-[(2E)-1-methyl-2-{[5-(4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11616291.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616298.png)
![6-imino-7-(3-methoxypropyl)-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616299.png)
